Ortetamine

Catalog No.
S1916738
CAS No.
5580-32-5
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortetamine

CAS Number

5580-32-5

Product Name

Ortetamine

IUPAC Name

1-(2-methylphenyl)propan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3

InChI Key

ZEMQBDFHXOOXLY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(C)N

Canonical SMILES

CC1=CC=CC=C1CC(C)N

Ortetamine (CAS: 5580-32-5), also known as 2-methylamphetamine, is a positional isomer of amphetamine and a member of the substituted phenethylamine class. It functions as a monoamine releasing agent, sharing a core mechanism with other amphetamines. [1] However, the placement of the methyl group at the ortho- (2-) position on the phenyl ring significantly modifies its pharmacological potency and in-vivo effects compared to amphetamine and its other positional isomers, 3- and 4-methylamphetamine. [2] This makes Ortetamine a critical tool for structure-activity relationship (SAR) studies and for research requiring a specific, amphetamine-like profile with attenuated potency.

Substituting Ortetamine (2-methylamphetamine) with its positional isomers, 3-methylamphetamine or 4-methylamphetamine, is invalid for most research applications due to fundamental differences in their in-vivo pharmacological effects. Drug discrimination studies in rats trained to recognize (+)amphetamine show that only Ortetamine fully substitutes for the amphetamine training cue, confirming it produces a qualitatively similar stimulus. [1] In contrast, the meta- (3-) and para- (4-) isomers fail to produce full substitution, indicating they do not elicit the same behavioral and subjective effects. [1] Therefore, selecting an isomer based on price or availability without considering the distinct functional profile dictated by the methyl group's position will lead to non-reproducible and invalid experimental outcomes.

Unique In-Vivo Amphetamine-Like Profile Compared to Other Positional Isomers

In a head-to-head comparison using rats trained to discriminate (+)amphetamine (1 mg/kg) from saline, Ortetamine was the only ring-methylated isomer to fully substitute, confirming a qualitatively amphetamine-like stimulus profile. [1] In the same assay, both 3-methylamphetamine and 4-methylamphetamine only produced partial generalization (approximately 50% amphetamine-appropriate responding) before behavior was disrupted at higher doses, demonstrating a clear functional divergence from both (+)amphetamine and Ortetamine. [1]

Evidence DimensionSubstitution for (+)amphetamine stimulus in a rat drug discrimination assay
Target Compound DataFull substitution (100% amphetamine-appropriate responding)
Comparator Or Baseline3-Methylamphetamine & 4-Methylamphetamine: Partial substitution only (~50% amphetamine-appropriate responding)
Quantified DifferenceQualitative difference: Ortetamine fully mimics the (+)amphetamine cue whereas its isomers do not.
ConditionsRats trained to discriminate 1 mg/kg of (+)amphetamine from saline under a variable-interval 15-sec schedule of reinforcement.

This demonstrates that Ortetamine is the correct choice for researchers needing to elicit a classic, dose-dependent amphetamine-like behavioral response, which cannot be achieved with the 3- or 4-methyl isomers.

Attenuated In-Vivo Potency for Dose-Response Modeling

While Ortetamine produces a qualitatively similar stimulus to (+)amphetamine, its potency is significantly lower. The effective dose to produce 50% of the maximum effect (ED50) for Ortetamine in a drug discrimination assay was 4.1 mg/kg. [1] This is approximately 10-fold higher than the typical ED50 for (+)amphetamine in similar procedures, which generally falls in the 0.1-0.4 mg/kg range. [REFS-1, REFS-2]

Evidence DimensionPotency (ED50) in rat drug discrimination assay vs. (+)amphetamine
Target Compound DataED50 = 4.1 mg/kg
Comparator Or Baseline(+)amphetamine: Typical ED50 ≈ 0.4 mg/kg
Quantified DifferenceApproximately 10-fold less potent than (+)amphetamine.
ConditionsRats trained to discriminate 1 mg/kg of (+)amphetamine from saline.

The lower potency makes Ortetamine a suitable tool for constructing a wider, more detailed dose-response curve without reaching behaviorally disruptive ceiling effects that can occur with more potent stimulants like (+)amphetamine.

Required for Unambiguous Analytical and Forensic Identification

As a distinct chemical entity and positional isomer of controlled substances, Ortetamine is essential as a certified reference material for the development and validation of analytical methods. Forensic and toxicology laboratories require pure isomeric standards to definitively distinguish 2-methylamphetamine from the more common and legally distinct 4-methylamphetamine or methamphetamine in seized samples or biological matrices. Using a different isomer as a standard would result in incorrect identification and quantification.

Evidence DimensionAnalytical Specificity
Target Compound DataUnique chromatographic and mass spectrometric profile required for positive identification of the 2-methyl isomer.
Comparator Or BaselineOther isomers (e.g., methamphetamine, 4-methylamphetamine) have different profiles and cannot be used as a substitute for method validation.
Quantified DifferenceAbsolute requirement for isomeric purity for legally and scientifically defensible analytical results.
ConditionsAnalytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For analytical, quality control, or forensic procurement, only the specific isomer (Ortetamine, CAS 5580-32-5) can serve as the correct reference standard for its own identification.

Structure-Activity Relationship (SAR) Studies of Amphetamines

Use as the ortho-methyl benchmark to directly compare how moving the methyl group to the meta- or para- position alters in-vivo behavioral outcomes, such as the failure of the 3- and 4-isomers to fully replicate the amphetamine stimulus. [1]

Probing Dopaminergic/Noradrenergic Pathways with Attenuated Potency

Investigate stimulant-induced behaviors with a tool that provides a classic amphetamine-like profile but requires a ~10-fold higher dose, allowing for finer resolution in dose-response studies or in models sensitive to the motor-disrupting effects of high-potency stimulants. [1]

Certified Reference Material for Forensic and Toxicological Analysis

Employ as a certified standard for the unambiguous identification and quantification of 2-methylamphetamine, ensuring analytical methods can reliably differentiate it from other regulated positional and structural isomers.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

UNII

VF4N11KKKR

Wikipedia

Ortetamine

Dates

Last modified: 08-16-2023

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